
Neuraminidase-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-17 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host . This compound has garnered significant attention due to its potential in treating influenza infections and its role in antiviral drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-17 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity .
Scientific Research Applications
Neuraminidase-IN-17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control
Mechanism of Action
Neuraminidase-IN-17 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The molecular targets include the catalytic residues of neuraminidase, and the pathways involved are those related to viral replication and release .
Comparison with Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases
Uniqueness: Neuraminidase-IN-17 is unique due to its high potency and specificity for the neuraminidase enzyme. It also exhibits a broader spectrum of activity against various influenza strains compared to other inhibitors .
Properties
Molecular Formula |
C20H14Cl2N4O2S |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-[(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H14Cl2N4O2S/c21-15-5-3-12(8-16(15)22)10-24-18(27)11-29-20-26-25-19(28-20)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27) |
InChI Key |
UKSKFXDDKGSACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NN=C(O3)SCC(=O)NCC4=CC(=C(C=C4)Cl)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


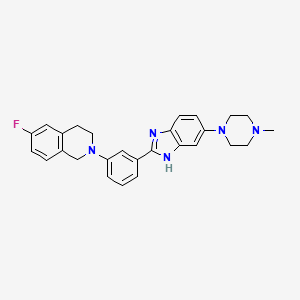
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

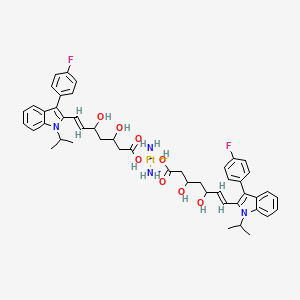
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)


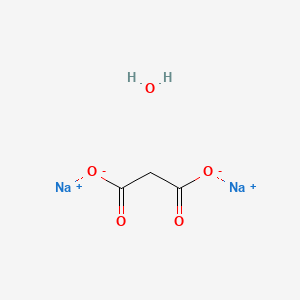

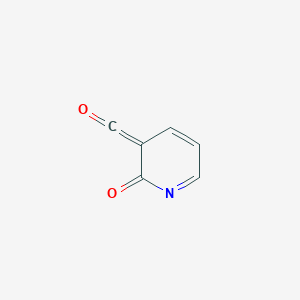
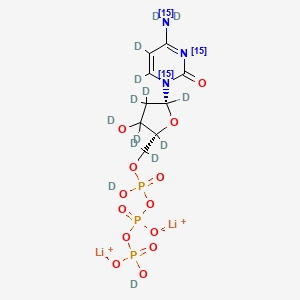

![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
